molecular formula C8H9NO B160500 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine CAS No. 126230-91-9

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine

Cat. No.: B160500
CAS No.: 126230-91-9
M. Wt: 135.16 g/mol
InChI Key: RVMWPAFOLDUOTH-UHFFFAOYSA-N
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Description

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a catalyst. For example, the Vilsmeier-Haack formylation reaction can be used to introduce formyl groups into the pyridine ring, which then undergoes cyclization with a furan derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,4-c]pyridine oxides, while reduction can produce dihydrofuro derivatives .

Scientific Research Applications

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its structural similarity to biologically active molecules.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its structural similarity to DNA bases allows it to interact with nucleic acids, potentially inhibiting certain biological processes. Additionally, it may act as an enzyme inhibitor, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific methyl group positioning, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-methyl-1,3-dihydrofuro[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8-4-9-3-2-7(8)5-10-6/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWPAFOLDUOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279762
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-91-9
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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